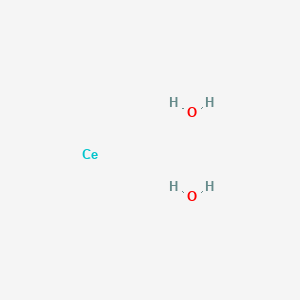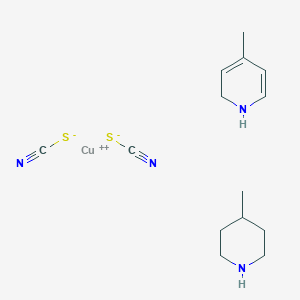
Cerium--water (1/2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cerium–water (1/2) is a compound formed by the reaction of cerium with water. Cerium is a rare earth element, part of the lanthanide series, and is known for its various oxidation states, primarily +3 and +4. The compound cerium–water (1/2) is significant due to its unique chemical properties and its applications in various fields such as catalysis, environmental remediation, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cerium–water (1/2) can be synthesized through the reaction of cerium metal with water. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. The general reaction is as follows: [ 2 \text{Ce} (s) + 6 \text{H}_2\text{O} (l) \rightarrow 2 \text{Ce(OH)}_3 (s) + 3 \text{H}_2 (g) ]
Industrial Production Methods
Industrial production of cerium compounds often involves the extraction of cerium from minerals such as bastnasite and monazite. The extracted cerium is then subjected to various chemical processes to obtain cerium hydroxide, which can further react with water to form cerium–water (1/2).
Analyse Des Réactions Chimiques
Types of Reactions
Cerium–water (1/2) undergoes several types of chemical reactions, including:
Oxidation: Cerium can be oxidized from +3 to +4 oxidation state.
Reduction: Cerium can be reduced from +4 to +3 oxidation state.
Substitution: Cerium can participate in substitution reactions with other elements or compounds.
Common Reagents and Conditions
Common reagents used in reactions involving cerium–water (1/2) include acids, bases, and oxidizing agents. For example, cerium reacts with dilute sulfuric acid to form cerium sulfate and hydrogen gas: [ 2 \text{Ce} (s) + 3 \text{H}_2\text{SO}_4 (aq) \rightarrow 2 \text{Ce}^{3+} (aq) + 3 \text{SO}_4^{2-} (aq) + 3 \text{H}_2 (g) ]
Major Products
The major products formed from reactions involving cerium–water (1/2) include cerium hydroxide, cerium oxide, and various cerium salts depending on the reagents used.
Applications De Recherche Scientifique
Cerium–water (1/2) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions, including organic synthesis and environmental catalysis.
Biology: Employed in biological studies due to its antioxidant properties and ability to scavenge free radicals.
Medicine: Investigated for its potential therapeutic applications, including wound healing and as an antibacterial agent.
Industry: Utilized in the production of ceramics, glass polishing, and as a component in fuel cells and batteries.
Mécanisme D'action
The mechanism of action of cerium–water (1/2) involves the reversible conversion between cerium’s +3 and +4 oxidation states. This redox cycling allows cerium to act as an antioxidant, scavenging reactive oxygen species and protecting cells from oxidative damage. The molecular targets and pathways involved include interactions with cellular membranes, proteins, and DNA, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to cerium–water (1/2) include other cerium compounds such as cerium oxide (CeO2), cerium chloride (CeCl3), and cerium sulfate (Ce(SO4)2).
Uniqueness
Cerium–water (1/2) is unique due to its ability to undergo redox cycling between +3 and +4 oxidation states, which is not commonly observed in other lanthanides. This property makes it particularly valuable in applications requiring redox reactions, such as catalysis and environmental remediation.
Propriétés
Numéro CAS |
23172-39-6 |
|---|---|
Formule moléculaire |
CeH4O2 |
Poids moléculaire |
176.147 g/mol |
Nom IUPAC |
cerium;dihydrate |
InChI |
InChI=1S/Ce.2H2O/h;2*1H2 |
Clé InChI |
NDINIXHHFVAUEE-UHFFFAOYSA-N |
SMILES canonique |
O.O.[Ce] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-(10,13-dimethyl-3,6-dioxo-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B14713695.png)





